

An In-depth Technical Guide to (Z)-4-Hydroxy Tamoxifen-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-4-Hydroxy Tamoxifen-d5

Cat. No.: B602734

[Get Quote](#)

(Z)-4-Hydroxy Tamoxifen-d5 is a deuterated form of (Z)-4-Hydroxy Tamoxifen, a significant active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, biological activity, and applications, tailored for researchers, scientists, and professionals in drug development.

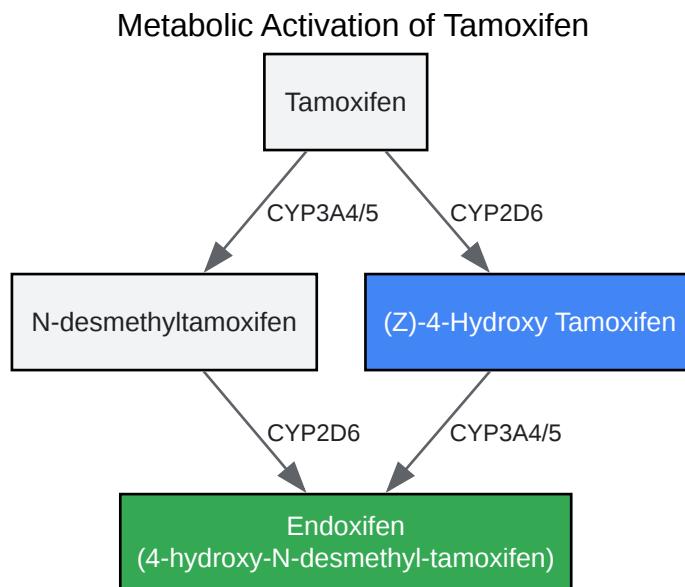
Core Chemical and Physical Properties

(Z)-4-Hydroxy Tamoxifen-d5 is primarily utilized as an internal standard for the quantification of (Z)-4-Hydroxy Tamoxifen in various biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.^{[1][2][4]} Its deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled compound while maintaining nearly identical chemical and physical behaviors.

Table 1: Chemical Identifiers for **(Z)-4-Hydroxy Tamoxifen-d5**

Identifier	Value
Chemical Name	4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-3,3,4,4,4-d5]-phenol ^[2]
CAS Number	164365-20-2 ^{[1][3]}
Molecular Formula	C ₂₆ H ₂₄ D ₅ NO ₂ ^{[2][3]}
Synonyms	Afimoxifene-d5, 4-OHT-d5, (Z)-4-Hydroxytamoxifen-d5 ^{[2][3]}

Table 2: Physicochemical Data for **(Z)-4-Hydroxy Tamoxifen-d5**


Property	Value
Molecular Weight	392.54 g/mol [1][3]
Appearance	White Solid[3]
Purity	≥99% deuterated forms (d ₁ -d ₅)[2]
Solubility	Soluble in DMSO and Methanol[2]
Storage Conditions	2-8°C in an amber vial under an inert atmosphere[3]; For long-term stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]

Biological Activity and Mechanism of Action

(Z)-4-Hydroxy Tamoxifen is a potent active metabolite of Tamoxifen, formed primarily through the action of the cytochrome P450 enzyme CYP2D6.[2] It exhibits significantly greater potency as an estrogen receptor antagonist than its parent compound, Tamoxifen.[5] The primary mechanism of action involves competitive binding to estrogen receptors (ERs), which in turn modulates the expression of estrogen-dependent genes.

This antagonistic action is the basis of Tamoxifen's efficacy in the treatment of estrogen receptor-positive breast cancer.[6] (Z)-4-Hydroxy Tamoxifen has demonstrated the ability to inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.[2] For instance, it inhibits 17 β -estradiol-induced increases in progesterone receptor mRNA in MCF-7 cells at a concentration of 100 nM.[2]

The metabolic conversion of Tamoxifen to its more active metabolites is a critical area of study in pharmacogenomics, as the enzymatic activity of CYP2D6 can vary among individuals, impacting therapeutic outcomes.

[Click to download full resolution via product page](#)

Metabolic pathway of Tamoxifen to its active metabolites.

Experimental Protocols

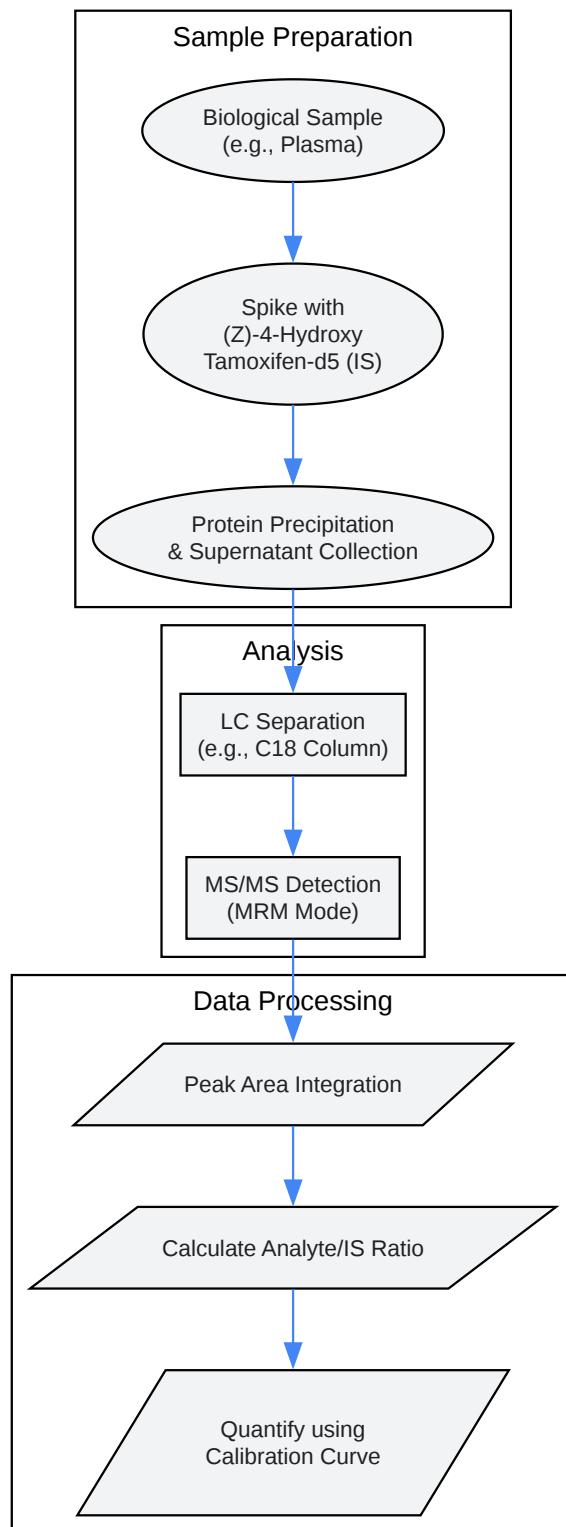
The primary application of **(Z)-4-Hydroxy Tamoxifen-d5** is as an internal standard in quantitative analysis. Below is a generalized protocol for its use in an LC-MS/MS assay to quantify (Z)-4-Hydroxy Tamoxifen in a biological sample (e.g., plasma).

Protocol: Quantification of (Z)-4-Hydroxy Tamoxifen using **(Z)-4-Hydroxy Tamoxifen-d5** as an Internal Standard

- Preparation of Standards and Samples:
 - Prepare a stock solution of **(Z)-4-Hydroxy Tamoxifen-d5** (the internal standard, IS) in a suitable solvent like methanol.
 - Create a series of calibration standards by spiking known concentrations of non-labeled (Z)-4-Hydroxy Tamoxifen into a blank biological matrix (e.g., control plasma).
 - Add a fixed concentration of the **(Z)-4-Hydroxy Tamoxifen-d5** IS to all calibration standards, quality control samples, and unknown samples.

- Sample Extraction:

- Perform a protein precipitation extraction by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples containing the analyte and IS.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Carefully collect the supernatant, which contains the analyte and the IS.


- LC-MS/MS Analysis:

- Inject the supernatant into an LC-MS/MS system.
- Use a suitable reverse-phase HPLC column (e.g., C18) to chromatographically separate the analyte and IS from other matrix components.
- Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for both (Z)-4-Hydroxy Tamoxifen and **(Z)-4-Hydroxy Tamoxifen-d5**.

- Data Analysis:

- Calculate the peak area ratio of the analyte to the IS for each sample.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of (Z)-4-Hydroxy Tamoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS/MS Quantification

[Click to download full resolution via product page](#)*General workflow for using the deuterated standard in LC-MS.*

Synthesis and Formulation

While specific, detailed synthesis protocols for **(Z)-4-Hydroxy Tamoxifen-d5** are proprietary to manufacturers, the synthesis of its non-labeled counterpart, (Z)-4-Hydroxy-N-desmethyltamoxifen (endoxifen), provides insight into the chemical methodology. A reported method involves a four-step synthesis to produce a mixture of (Z)- and (E)-isomers, which are then separated using semi-preparative Reverse Phase High Performance Liquid Chromatography (RP-HPLC).^[7] The undesired (E)-isomer can be converted to the desired (Z)-isomer through equilibration in a strong acid, improving the overall yield of the active isomer.^[7] The deuterated ethyl group is introduced using a deuterated starting material in a similar synthetic scheme.

The compound is typically supplied as a solid and should be handled and stored according to the recommendations in Table 2 to ensure its stability and integrity for use in sensitive analytical assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-4-Hydroxy Tamoxifen-d5]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b602734#z-4-hydroxy-tamoxifen-d5-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com